molecular formula C13H16O2 B3231839 Tert-butyl 2-phenylprop-2-enoate CAS No. 133025-60-2

Tert-butyl 2-phenylprop-2-enoate

Cat. No. B3231839
M. Wt: 204.26 g/mol
InChI Key: WYHRIFREAGFVMV-UHFFFAOYSA-N
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Patent
US04988814

Procedure details

A stirred suspension of 2-chloro-1-methylpyridinium iodide (3.28 g, 12.8 mmol) in toluene (20 mL) was treated under an atmosphere of nitrogen with atropic acid (1.80 g, 12.2 mol) treated with tert-butanol (0.92 mL, 11.8 mmol), treated with triethylamine (3.6 mL, 25.8 mmol), heated under reflux for 2 hours, cooled to room temperature and treated with water (100 mL) and diethyl ether (100 mL). The layers were separated and the aqueous layer extracted with diethyl ether (50 mL). The organic phases were combined, washed with water (100 mL), dried (MgSO4), evaporated in vacuo, and the residue purified by chromatography [silica; hexane-ethyl acetate (20:1)] to give tert-butyl 2-phenylpropenoate (1.32 g) as an oil.
Quantity
3.28 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
1.8 g
Type
reactant
Reaction Step Two
Quantity
0.92 mL
Type
reactant
Reaction Step Three
Quantity
3.6 mL
Type
reactant
Reaction Step Four
Quantity
100 mL
Type
solvent
Reaction Step Five
Name
Quantity
100 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[I-].ClC1C=CC=C[N+]=1C.[C:10]([OH:20])(=[O:19])[C:11]([C:13]1[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1)=[CH2:12].[C:21](O)([CH3:24])([CH3:23])[CH3:22].C(N(CC)CC)C>C1(C)C=CC=CC=1.C(OCC)C.O>[C:13]1([C:11](=[CH2:12])[C:10]([O:20][C:21]([CH3:24])([CH3:23])[CH3:22])=[O:19])[CH:14]=[CH:15][CH:16]=[CH:17][CH:18]=1 |f:0.1|

Inputs

Step One
Name
Quantity
3.28 g
Type
reactant
Smiles
[I-].ClC1=[N+](C=CC=C1)C
Name
Quantity
20 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
1.8 g
Type
reactant
Smiles
C(C(=C)C1=CC=CC=C1)(=O)O
Step Three
Name
Quantity
0.92 mL
Type
reactant
Smiles
C(C)(C)(C)O
Step Four
Name
Quantity
3.6 mL
Type
reactant
Smiles
C(C)N(CC)CC
Step Five
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)OCC
Name
Quantity
100 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 2 hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
The layers were separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer extracted with diethyl ether (50 mL)
WASH
Type
WASH
Details
washed with water (100 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
the residue purified by chromatography [silica; hexane-ethyl acetate (20:1)]

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)C(C(=O)OC(C)(C)C)=C
Measurements
Type Value Analysis
AMOUNT: MASS 1.32 g
YIELD: CALCULATEDPERCENTYIELD 54.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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